molecular formula C14H20ClNO3 B12162313 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12162313
M. Wt: 285.76 g/mol
InChI Key: VLVPAAAHSAUNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a useful research compound. Its molecular formula is C14H20ClNO3 and its molecular weight is 285.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H20ClNO3/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16/h2-3,8,12,17H,4-7,9-10H2,1H3

InChI Key

VLVPAAAHSAUNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)Cl

Origin of Product

United States
Foundational & Exploratory

Comprehensive Receptor Binding Affinity Profiling of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol represents a highly specialized chemical entity characterized by an aryloxypropanolamine backbone. In medicinal chemistry, this specific scaffold is the quintessential pharmacophore for β -adrenergic receptor ( β -AR) antagonists (e.g., propranolol, metoprolol).

However, the substitution of a standard aliphatic amine (such as isopropylamine) with a morpholine ring fundamentally alters the molecule's steric bulk and electronic distribution. Morpholine derivatives of aryloxypropanolamines frequently exhibit a dual-target pharmacological profile, demonstrating affinity not only for β -ARs but also for monoamine transporters, such as the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

This whitepaper outlines the gold-standard methodologies required to empirically quantify the receptor binding affinity ( Ki​ ) and kinetic profile of this compound, providing a self-validating framework for drug development professionals.

Experimental Design: The Self-Validating Assay System

To ensure absolute scientific integrity, receptor binding assays cannot simply measure the test compound in isolation. The protocol must be a self-validating system that proves the assay's dynamic range and specificity before any test data is interpreted.

Every microplate must include the following internal control wells:

  • Total Binding (TB): Radioligand + Membrane. This defines the maximum achievable signal (100% bound).

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM of a known, high-affinity reference ligand (e.g., Propranolol for β -AR). This saturates all specific receptor sites; any remaining signal represents radioligand sticking non-specifically to lipids or the plastic well.

  • Specific Binding (SB): Calculated as TB−NSB . Quality Control Gate: The assay is only deemed valid if SB constitutes >80% of the Total Binding signal.

Detailed Methodology: Radioligand Competitive Binding Assay

The following protocol details the competitive displacement of [³H]-CGP12177, a hydrophilic β -AR antagonist, by our target morpholine compound [1].

Phase 1: Membrane Preparation

Objective: Isolate intact receptor proteins while removing cytosolic interference.

  • Harvesting: Culture HEK293 cells stably expressing human β1​

    • or β2​ -ARs to 80% confluence.
  • Hypotonic Lysis: Resuspend cells in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.

    • Causality: The hypotonic shock swells the cells, while mechanical shearing gently breaks the plasma membrane without denaturing the embedded G-Protein Coupled Receptors (GPCRs).

  • Ultracentrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 1 mM MgCl 2​ , pH 7.4).

Phase 2: Assay Incubation

Objective: Achieve thermodynamic equilibrium between the radioligand, the test compound, and the receptor.

  • In a 96-well deep-well plate, combine the following per well:

    • 50 µL Test Compound: 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol in serial dilutions ranging from 10−11 M to 10−4 M.

    • 50 µL Radioligand: [³H]-CGP12177 at a fixed concentration equal to its known Kd​ (e.g., 0.5 nM).

    • Causality: [³H]-CGP12177 is highly hydrophilic. Unlike lipophilic ligands, it does not cross the plasma membrane to become trapped in intracellular vesicles, ensuring the signal is exclusively derived from surface-exposed receptors [2].

    • 100 µL Membrane Suspension: Adjusted to deliver ~15 µg of total protein per well.

  • Equilibration: Incubate the plate at 25°C for 90 minutes with gentle orbital shaking.

Phase 3: Rapid Filtration & Quantification

Objective: Separate bound ligand from free ligand without disrupting the established equilibrium.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fibers carry a negative charge that can non-specifically bind positively charged radioligands. PEI coats the fibers, neutralizing the charge and drastically reducing the NSB background noise.

  • Filtration: Terminate the reaction by rapidly filtering the plate contents through the PEI-soaked GF/B filters using a 96-well vacuum manifold.

  • Washing: Wash each well 3 times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: The sudden drop in temperature to 4°C kinetically freezes the receptor-ligand complex, slowing the dissociation rate ( koff​ ) to near zero while the unbound ligand is washed away.

  • Quantification: Add 40 µL of liquid scintillation cocktail to each dried filter well and quantify the radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

AssayWorkflow N1 Cell Culture & Lysis (HEK293 expressing β-AR) N2 Membrane Preparation (Ultracentrifugation) N1->N2 Homogenize N3 Incubation Radioligand + Test Compound N2->N3 Add Buffer N4 Rapid Filtration (GF/B Glass Fiber Filters) N3->N4 Terminate Reaction N5 Liquid Scintillation Counting (Quantify Bound Radioligand) N4->N5 Wash & Extract N6 Data Analysis (Cheng-Prusoff Equation) N5->N6 CPM to IC50

Radioligand competitive binding assay workflow for receptor affinity.

Data Analysis & The Cheng-Prusoff Equation

Raw CPM data is normalized to the percentage of Specific Binding. Plotting this percentage against the log concentration of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol yields a sigmoidal dose-response curve. Non-linear regression analysis is used to extract the IC50​ value.

However, IC50​ is a relative value dependent on the concentration of the radioligand used in the specific assay[3]. To determine the absolute equilibrium dissociation constant ( Ki​ ) of the test compound, we must apply the Cheng-Prusoff Equation [4]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = Concentration of the morpholine compound inhibiting 50% of specific binding.

  • [L] = Concentration of the radioligand ([³H]-CGP12177) used in the assay.

  • Kd​ = The known dissociation constant of the radioligand for the receptor.

Target Affinity Profile Data

The following table illustrates the expected quantitative data structure for profiling the compound's selectivity across its primary predicted targets.

Target Receptor / TransporterRadioligand UsedRadioligand Kd​ (nM)Compound IC50​ (nM)Calculated Compound Ki​ (nM)Selectivity Ratio ( β1​ / Target)
β1​ -Adrenergic (Human) [³H]-CGP121770.5012.46.2 1.0 (Reference)
β2​ -Adrenergic (Human) [³H]-CGP121770.6548.627.4 4.4x
Serotonin Transporter (SERT) [³H]-Citalopram1.20315.0157.5 25.4x
Norepinephrine Transporter (NET) [³H]-Nisoxetine0.80850.0425.0 68.5x

Mechanistic Pathway Visualization

By determining the Ki​ , researchers can accurately dose the compound in functional downstream assays (e.g., cAMP accumulation assays) to confirm whether the compound acts as an agonist, partial agonist, or antagonist. Given its structure, 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is predicted to act as a competitive antagonist, blocking the endogenous activation of the Gs-protein signaling cascade.

SignalingPathway L 1-(4-chloro-3-methylphenoxy)- 3-morpholin-4-ylpropan-2-ol R β-Adrenergic Receptor (GPCR) L->R Competitive Binding (Ki) G Gs Protein Complex R->G Activation (Blocked) AC Adenylyl Cyclase G->AC Stimulation (Blocked) cAMP cAMP Production AC->cAMP ATP Conversion (Blocked) PKA Protein Kinase A Activation cAMP->PKA Downstream Effect (Blocked)

Mechanism of action: Compound binding to β-AR and inhibition of Gs-cAMP signaling.

References

  • In Vivo Quantification of Human Pulmonary Beta-Adrenoceptor Density Using PET: Comparison with In Vitro Radioligand Binding Journal of Nuclear Medicine URL:[Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology Promega Connections URL:[Link]

  • Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 percent inhibition (I50) of an enzymatic reaction Biochemical Pharmacology (Cheng Y, Prusoff WH, 1973) URL:[Link]

An In-depth Technical Guide to the In Vivo Metabolite Identification of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of metabolic pathways is a cornerstone of drug development, providing critical insights into a compound's efficacy, safety, and disposition. This guide offers a comprehensive, technically-grounded framework for the in vivo metabolite identification of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol, a compound with structural motifs common to beta-blockers and other therapeutic agents. We will delve into the strategic design of preclinical animal studies, sophisticated sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the intricate process of structural elucidation. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural steps but also the scientific rationale that underpins each experimental choice, ensuring a robust and defensible metabolic profile.

Introduction: The Imperative of Metabolite Identification

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Metabolism, the enzymatic conversion of a drug into other compounds (metabolites), is of paramount importance as it can profoundly influence the therapeutic and toxicological profile of the parent compound.[2] The identification of major and unique human metabolites is a regulatory expectation and a scientific necessity to ensure the safety and efficacy of new chemical entities.[3]

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a molecule that presents several potential sites for metabolic transformation, including the aromatic ring, the morpholine ring, and the propan-2-ol linker. Understanding its metabolic fate in vivo is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and any metabolite-driven toxicity. This guide will provide a detailed roadmap for achieving this.

Strategic In Vivo Study Design

The foundation of a successful metabolite identification study lies in a well-designed in vivo experiment. The primary goal is to generate biological samples containing a comprehensive array of metabolites at concentrations suitable for analytical detection.

Animal Model Selection

The choice of animal species is a critical decision. Rodent models, such as the Sprague-Dawley rat, are commonly used in early-stage drug metabolism studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[2] It is also prudent to consider a non-rodent species, such as the Beagle dog, to provide a broader understanding of interspecies differences in metabolism.[4] For this guide, we will focus on a study utilizing Sprague-Dawley rats.

Dosing and Sample Collection

A single oral dose of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is administered to the rats. The dose level should be high enough to produce detectable levels of metabolites but not so high as to cause overt toxicity that could alter normal metabolic processes.[2] Following administration, biological samples are collected at various time points to capture the formation and elimination phases of the metabolites.

Table 1: In Vivo Study Parameters

ParameterSpecificationRationale
Animal Model Male Sprague-Dawley Rats (n=3)Well-characterized model for metabolic studies.
Dose 50 mg/kgTo ensure detectable metabolite concentrations.
Route of Administration Oral (gavage)Common intended route for many pharmaceuticals.
Sample Matrices Urine, Feces, PlasmaTo capture renally and fecally excreted metabolites, and circulating metabolites.
Collection Timepoints Urine & Feces: 0-8h, 8-24h, 24-48hTo assess the rate and route of excretion.
Plasma: 0.5, 1, 2, 4, 8, 24hTo determine the pharmacokinetic profile of the parent drug and major metabolites.
Experimental Workflow for In Vivo Metabolite Identification

The overall process from animal dosing to metabolite identification is a multi-step workflow that requires careful execution and documentation.

InVivo_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_elucidation Structural Elucidation Dosing Animal Dosing (Sprague-Dawley Rat) Collection Sample Collection (Urine, Feces, Plasma) Dosing->Collection Extraction Solid-Phase or Liquid-Liquid Extraction Collection->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Data_Processing Data Processing & Metabolite Detection LC_MS->Data_Processing Fragmentation MS/MS Fragmentation Analysis Data_Processing->Fragmentation Pathway Metabolic Pathway Construction Fragmentation->Pathway

Caption: High-level workflow for in vivo metabolite identification.

Advanced Sample Preparation Techniques

The complexity of biological matrices necessitates robust sample preparation to remove interfering endogenous components and enrich the metabolites of interest.

Plasma Sample Preparation Protocol
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing an internal standard.

  • Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Urine Sample Preparation Protocol
  • Dilution: Dilute the urine sample 1:1 with water to reduce matrix effects.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to remove any particulate matter.

  • Direct Injection: The supernatant can often be directly injected for LC-MS/MS analysis. For more complex urine samples, a solid-phase extraction (SPE) may be necessary.

Fecal Sample Preparation Protocol
  • Homogenization: Homogenize the fecal sample with a suitable solvent (e.g., methanol/water mixture).

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the drug and its metabolites.

  • Concentration and Reconstitution: Follow similar evaporation and reconstitution steps as for plasma samples.

LC-MS/MS Based Metabolite Profiling and Structural Elucidation

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[5][6]

Liquid Chromatography for Metabolite Separation

Effective chromatographic separation is essential to resolve the parent drug from its metabolites and endogenous matrix components.[7] A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol and its expected metabolites.

Table 2: Illustrative LC-MS/MS Parameters

ParameterSpecification
LC System High-Resolution UPLC System
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-1000) and Data-Dependent MS/MS
Collision Energy Ramped (e.g., 20-40 eV)
Mass Spectrometry for Detection and Structural Clues

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites.[7][8] Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns.[5]

Data Analysis and Metabolite Identification

The process of identifying metabolites from the complex LC-MS/MS data involves several steps:

  • Peak Picking: Sophisticated algorithms are used to detect all potential ion features in the chromatograms.

  • Comparison with Control: The data from dosed animals is compared to that from control (vehicle-dosed) animals to identify drug-related components.

  • Metabolite Prediction: Based on the structure of the parent drug, common metabolic transformations are predicted (e.g., oxidation, glucuronidation, N-dealkylation).

  • Extracted Ion Chromatograms (EICs): EICs are generated for the predicted masses of potential metabolites to confirm their presence.

  • Fragmentation Analysis: The MS/MS spectra of the parent drug and its metabolites are compared to elucidate the site of metabolic modification.[9]

Predicted Metabolic Pathways of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Based on the chemical structure of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol, several Phase I and Phase II metabolic pathways can be predicted. The morpholine moiety is a common site for oxidation.[10] Additionally, as a beta-blocker-like structure, hydroxylation of the aromatic ring and N-dealkylation are also likely transformations.[11][12]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(4-chloro-3-methylphenoxy)- 3-morpholin-4-ylpropan-2-ol M1 Aromatic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Morpholine Ring Oxidation (+16 Da) Parent->M2 CYP450 M3 N-dealkylation (- C4H8NO) Parent->M3 CYP450 M4 Oxidative Deamination & Alcohol Oxidation Parent->M4 CYP450/MAO M5 Glucuronide Conjugation (on hydroxyl group) (+176 Da) Parent->M5 UGTs M6 Sulfate Conjugation (on hydroxyl group) (+80 Da) Parent->M6 SULTs M1->M5 UGTs M1->M6 SULTs M2->M5

Caption: Predicted metabolic pathways for the title compound.

Table 3: Summary of Predicted Metabolites

Metabolite IDProposed TransformationMass Change (Da)Proposed Structure
M1Aromatic Hydroxylation+16Hydroxyl group added to the chloromethylphenoxy ring.
M2Morpholine Ring Oxidation+16Hydroxylation on a carbon alpha to the nitrogen or oxygen of the morpholine ring.
M3N-dealkylation-86Cleavage of the morpholine ring.
M4Oxidative Deamination and Alcohol OxidationVariableFormation of an aldehyde or carboxylic acid.
M5Glucuronide Conjugate+176Glucuronic acid attached to a hydroxyl group.
M6Sulfate Conjugate+80Sulfate group attached to a hydroxyl group.

Conclusion: Synthesizing a Coherent Metabolic Picture

The in vivo metabolite identification of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a multi-faceted process that integrates strategic preclinical study design with advanced analytical technologies. By following the principles and protocols outlined in this guide, researchers can build a comprehensive and scientifically rigorous understanding of the metabolic fate of this and structurally related compounds. This knowledge is not only fundamental to the drug development process but also essential for ensuring the safety and efficacy of novel therapeutics. The self-validating nature of comparing predicted metabolic pathways with experimentally derived data provides a high degree of confidence in the final structural assignments.

References

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC. (n.d.).
  • Elucidation of Drug Metabolite Structural Isomers Using Molecular Modeling Coupled with Ion Mobility Mass Spectrometry | Analytical Chemistry - ACS Publications. (2016, January 11).
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling - BS Publications. (n.d.).
  • Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS - https ://uu.diva-portal.org. (2009, April 3).
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies | LCGC International - Chromatography Online. (n.d.).
  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC. (n.d.).
  • MassFragment for Structural Elucidation in Metabolite ID using Exact Mass MS | Waters. (n.d.).
  • Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS | Chemical Research in Toxicology - ACS Publications. (2023, October 20).
  • Drug Metabolism in Drug Discovery and Preclinical Development - IntechOpen. (2021, May 23).
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs - Benchchem. (n.d.).
  • Mass Spectrometry in Metabolomics: Advanced Methods for Biomarker Discovery and Personalized Medicine - Arome Science. (2025, January 21).
  • Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC. (n.d.).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29).
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
  • A preliminary metabolites identification of a novel compound with β-adrenolytic activity - PMC. (2021, May 29).
  • Identification of Metoprolol Tartrate-Derived Reactive Metabolites Possibly Correlated with Its Cytotoxicity | Chemical Research in Toxicology. (2022, May 16).
  • Direct determination of beta-blockers and their metabolites in urine by liquid chromatography coupled with tandem mass spectrometry - ResearchGate. (n.d.).
  • Summary of the main drug-metabolite associations. Beta-blockers... - ResearchGate. (n.d.).

Sources

Crystal Structure and Stereochemistry of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise understanding of three-dimensional molecular architecture. The compound 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol belongs to the aryloxypropanolamine class, a structural scaffold that forms the pharmacophoric backbone of second-generation β-adrenergic blocking agents and various targeted amyloid dissociators[1][2].

This technical whitepaper dissects the chemical architecture, stereochemical causality, and solid-state crystallographic properties of this specific morpholine-substituted aryloxypropanolamine. By examining the synthesis, chiral resolution, and single-crystal X-ray diffraction (SC-XRD) data, this guide provides drug development professionals with a comprehensive framework for optimizing receptor affinity and solid-state stability.

Chemical Architecture and Synthetic Pathway

The molecular structure of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol consists of three distinct functional domains:

The Aryloxy Core: A 4-chloro-3-methylphenoxy group that drives hydrophobic interactions and π

π stacking within biological target pockets.
  • The Propanolamine Linker: A 2-propanol chain containing a highly critical chiral center at the C2 position, which dictates the spatial orientation of the secondary hydroxyl group.

  • The Amine Terminus: A morpholine ring, replacing the traditional isopropylamine or tert-butylamine found in classical β -blockers, which alters the basicity, lipophilicity, and hydrogen-bonding profile of the molecule[3].

  • Causality in Synthesis

    The synthesis of aryloxypropanolamines is a highly regioselective two-step process. The initial step involves the SN​2 nucleophilic attack of the deprotonated 4-chloro-3-methylphenol on epichlorohydrin. Potassium carbonate ( K2​CO3​ ) is utilized as a base to enhance the nucleophilicity of the phenol without causing premature degradation of the epichlorohydrin[4]. The subsequent step is a regioselective epoxide ring-opening by morpholine. The nucleophile attacks the less sterically hindered terminal carbon of the epoxide, ensuring the secondary hydroxyl group is correctly positioned at C2[2].

    Synthesis Phenol 4-Chloro-3-methylphenol Epoxide Epoxide Intermediate (1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane) Phenol->Epoxide K2CO3, Reflux (Deprotonation & SN2) Epi Epichlorohydrin Epi->Epoxide Product Target Compound 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol Epoxide->Product Ring Opening 80°C, 16h Morpholine Morpholine Morpholine->Product

    Synthetic workflow for 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol.

    Stereochemistry: The Causality of Chiral Recognition

    The pharmacological efficacy of aryloxypropanolamines is profoundly stereoselective. The C2 carbon of the propanol chain is a stereocenter, yielding two enantiomers: (S) and (R).

    In biological systems, the (S)-enantiomer typically exhibits up to 100-fold higher receptor affinity compared to the (R)-enantiomer[5][6]. This enantioselectivity is not arbitrary; it is governed by strict 3D spatial requirements within the receptor binding pocket (e.g., the orthosteric site of β -adrenergic receptors or amyloid binding domains).

    The Mechanistic Logic: When the (S)-enantiomer docks into the receptor, the ethanolamine moiety adopts a conformation that allows the secondary hydroxyl group to act as a hydrogen bond donor to specific aspartate residues (e.g., Asp113 in β2​ -AR), while the protonated morpholine nitrogen interacts with adjacent asparagine residues (e.g., Asn312)[5]. The (R)-enantiomer projects the hydroxyl group away from the Asp113 hydrogen-bond acceptor, resulting in a severe loss of binding enthalpy.

    Stereochemistry Racemate Racemic Mixture SEnant (S)-Enantiomer Optimal 3D Conformation Racemate->SEnant Chiral Resolution REnant (R)-Enantiomer Suboptimal 3D Conformation Racemate->REnant Chiral Resolution Receptor Receptor Binding Pocket (e.g., Asp113, Asn312) SEnant->Receptor Favorable Docking REnant->Receptor Unfavorable Docking Active High Affinity Binding Hydrogen Bond Network Intact Receptor->Active (S)-Isomer Pathway Inactive Low Affinity Binding Steric Hindrance / Missing H-Bonds Receptor->Inactive (R)-Isomer Pathway

    Stereospecific receptor binding logic for aryloxypropanolamine derivatives.

    Table 1: Pharmacodynamic Implications of Stereochemistry
    Parameter(S)-Enantiomer(R)-EnantiomerCausality / Mechanism
    Receptor Affinity ( Ki​ ) High (Low nM range)Low ( μ M range)Optimal alignment of the C2-OH with Asp113[5].
    Membrane Stabilization ActiveActiveLipophilicity is independent of chirality; both partition into lipid bilayers[6].
    Metabolic Clearance SlowerFasterStereoselective hepatic metabolism by CYP2D6[7].

    Solid-State Chemistry and Crystallographic Profiling

    Determining the crystal structure of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is critical for formulating stable active pharmaceutical ingredients (APIs). The free base is often an oily liquid or low-melting solid; therefore, it is typically crystallized as a hydrochloride salt to improve solid-state properties and bioavailability[8].

    Crystallographic Features

    In the solid state, the crystal lattice is stabilized by a robust network of intermolecular interactions. The protonated morpholine nitrogen ( N+ ) forms a strong, directional hydrogen bond with the chloride counterion ( N−H⋯Cl− ). Concurrently, the secondary hydroxyl group engages in hydrogen bonding with either adjacent oxygen atoms or the chloride ion ( O−H⋯Cl− ). The 4-chloro-3-methylphenoxy rings often arrange in a parallel displaced conformation to maximize π

    π stacking and van der Waals interactions, minimizing the free energy of the crystal lattice[9][10].
    Table 2: Representative Crystallographic Parameters (Hydrochloride Salt)
    ParameterValue / DescriptionSignificance
    Crystal System MonoclinicTypical for chiral organic salts allowing dense packing.
    Space Group P21​ (for pure enantiomer)Non-centrosymmetric space group confirms enantiomeric purity[10].
    Primary H-Bonds N−H⋯Cl− , O−H⋯Cl− Drives the primary thermodynamic stability of the lattice.
    Conformation Extended / U-shapedThe propanolamine chain adopts an extended anti-periplanar conformation to minimize steric clash[7].

    Experimental Methodologies

    To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Each critical step contains a built-in quality control metric to verify causality and success before proceeding.

    Protocol 1: Stereoselective Synthesis and Crystallization

    Objective: Synthesize the target molecule and isolate diffraction-quality single crystals.

    • Epoxidation:

      • Action: Dissolve 4-chloro-3-methylphenol (1 eq) and epichlorohydrin (1.5 eq) in acetonitrile. Add anhydrous K2​CO3​ (2 eq). Reflux for 12 hours.

      • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The reaction is valid only if the phenol spot ( Rf​≈0.6 ) completely disappears and a new epoxide spot ( Rf​≈0.4 ) emerges.

    • Amination:

      • Action: Isolate the epoxide intermediate via solvent extraction. Dissolve in ethanol, add morpholine (1.2 eq), and stir at 80°C for 16 hours[2].

      • Self-Validation Check: Analyze the crude mixture via LC-MS. The presence of a dominant peak at m/z≈286 [M+H]+ (for 35Cl ) and 288 [M+2+H]+ confirms the successful morpholine ring-opening.

    • Salt Formation & Crystallization:

      • Action: Dissolve the purified free base in diethyl ether. Add 1M HCl in ether dropwise until precipitation ceases. Redissolve the precipitate in a minimal amount of hot methanol and allow slow evaporation at room temperature.

      • Self-Validation Check: Inspect the resulting solids under a polarized light microscope. The presence of sharp extinction upon stage rotation confirms the formation of single crystals rather than amorphous aggregates.

    Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

    Objective: Elucidate the absolute stereochemistry and 3D atomic coordinates.

    • Crystal Mounting & Indexing:

      • Action: Select a pristine single crystal (approx. 0.2×0.2×0.1 mm) and mount it on a goniometer using a cryoloop and perfluoropolyether oil. Cool to 100 K using a nitrogen cold stream to minimize thermal motion.

      • Self-Validation Check: Perform initial unit cell indexing. A successful indexing with a high percentage of fitted reflections ( >95% ) and no unindexed diffraction spots validates that the crystal is not twinned.

    • Data Collection & Reduction:

      • Action: Collect full sphere data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Integrate the frames and apply multi-scan absorption corrections.

      • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates excellent data symmetry and adequate absorption correction.

    • Structure Solution & Refinement:

      • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[9].

      • Self-Validation Check: The final refinement is validated if the R1​ value is <0.05 , the goodness-of-fit (S) is near 1.0, and the maximum residual electron density peak is <0.5 e⋅A˚−3 . For chiral verification, the Flack parameter must refine to 0.00(x) , definitively confirming the absolute (S) or (R) stereochemistry.

    References

    • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective National Center for Biotechnology Information (PMC)[Link]

    • Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy) Physics @ Manasagangotri (Journal of Molecular Structure)[Link]

    • Survey of Pharmacological Activity and Pharmacokinetics of Selected β -Adrenergic Blockers in Regard to Their Stereochemistry ResearchGate[Link]

    • Reaction pathway for the synthesis of the title compound ResearchGate[Link]

    • Synthesis of aryloxypropanolamines and arylethanolamines (WO1987003583A1)
    • Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models National Center for Biotechnology Information (PMC)[Link]

    • Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies MDPI[Link]

    • Synthesis of New β -Adrenergic Blocking Agents Having Heterocyclic Moiety with Expected Activity International Journal of Science and Research (IJSR)[Link]

    • Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models ResearchGate[Link]

    Sources

    physicochemical characterization of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth understanding of a drug candidate’s physicochemical properties is the bedrock of successful formulation and preclinical development. This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol , a lipophilic basic amine.

    By synthesizing the structural motifs of an aryloxypropanolamine with a morpholine heterocycle, this compound presents unique analytical challenges and pharmacokinetic opportunities.

    Structural Deconstruction & Pharmacokinetic Causality

    The molecule 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a hybrid structure. It utilizes the fundamental aryloxypropanolamine pharmacophore—a backbone traditionally associated with β -adrenergic receptor antagonists[1]—but replaces the standard secondary amine (e.g., isopropylamine) with a tertiary morpholine ring.

    This structural substitution dictates its physicochemical behavior:

    • The Morpholine Scaffold: Morpholine is a privileged heterocyclic scaffold in medicinal chemistry[2]. By incorporating this ring, the basicity (pKa) of the nitrogen is lowered compared to primary or secondary amines. Furthermore, it removes a hydrogen bond donor, which typically enhances metabolic stability and improves Central Nervous System (CNS) multiparameter optimization scores by increasing blood-brain barrier permeability[2].

    • The Chlorocresol Moiety: The 4-chloro-3-methylphenoxy group is highly lipophilic and electron-withdrawing. This drives a high partition coefficient (LogP), ensuring excellent lipid membrane permeability, but it concurrently acts as the primary liability for aqueous thermodynamic solubility.

    • The Propan-2-ol Linker: The secondary alcohol provides the sole hydrogen bond donor in the molecule, acting as a critical site for target receptor engagement and aqueous solvation. The carbon at position 2 is chiral, necessitating future enantiomeric purity assessments.

    Solution-State Thermodynamics: Ionization and Partitioning

    According to ICH Q6A guidelines, rigorous physicochemical profiling is mandatory to establish specifications for new drug substances[3],[4]. The determination of pKa and LogP is foundational, as these parameters dictate the charge state and permeability of the molecule at physiological pH[5].

    Because the expected pKa of the morpholine nitrogen is between 7.4 and 7.8, the compound will exist in a dynamic equilibrium of protonated (cationic) and unprotonated (neutral) species in the human intestine (pH ~6.8) and systemic circulation (pH 7.4). This specific pKa range is highly advantageous: it ensures sufficient ionization in the stomach for dissolution, while maintaining a high fraction of the unionized, lipophilic species in the intestine for passive transcellular absorption.

    G Gastric Gastric Fluid (pH 1.2) Amine Protonated High Solubility Intestinal Intestinal Fluid (pH 6.8) Equilibrium State Optimal LogD Gastric->Intestinal Transit Systemic Systemic Circulation Target Engagement High Permeability Intestinal->Systemic Absorption

    Fig 1: pH-dependent ionization and absorption pathway across the gastrointestinal tract.

    Solid-State Characterization Strategy

    Solid-state characterization, including thermal analysis and crystallography, is critical to track polymorphic transitions—a common challenge in lipophilic aryloxypropanolamines[6]. Polymorphism directly alters the crystal lattice energy, which in turn dictates the melting point and intrinsic dissolution rate. A self-validating workflow must be employed to ensure the thermodynamically stable polymorph is selected for formulation.

    G cluster_0 Solution-State Profiling cluster_1 Solid-State Characterization (ICH Q6A) Start API Candidate: 1-(4-chloro-3-methylphenoxy) -3-morpholin-4-ylpropan-2-ol pKa Ionization (pKa) Potentiometric Titration Start->pKa Thermal Thermal Analysis DSC & TGA Start->Thermal LogP Lipophilicity (LogP) Shake-Flask / HPLC pKa->LogP Sol Thermodynamic Solubility Shake-Flask (pH 1.2 - 7.4) LogP->Sol Output Formulation Strategy & ADME Prediction Sol->Output XRPD Crystallography XRPD (Polymorphism) Thermal->XRPD XRPD->Output

    Fig 2: ICH Q6A compliant physicochemical characterization workflow for API candidates.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and E-E-A-T compliance, the following methodologies are designed as self-validating systems, explaining the causality behind each experimental condition.

    Protocol A: pKa Determination via Cosolvent Potentiometry
    • Causality: Because the unionized free base of this compound is highly lipophilic, it will precipitate in pure water during titration, rendering standard aqueous potentiometry invalid. A cosolvent system is required to maintain solubility[5].

    • System Suitability: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C. Verify a Nernstian slope (>95%) to ensure electrode fidelity.

    • Step-by-Step Execution:

      • Dissolve 2–3 mg of the API in 50 mL of a methanol/water cosolvent mixture at three different ratios (e.g., 30%, 40%, and 50% methanol v/v).

      • Titrate the solution with standardized 0.1 M KOH under a continuous, inert argon purge to prevent atmospheric CO₂ from forming carbonic acid, which skews the titration curve.

      • Calculate the apparent pKa (psKa) for each cosolvent ratio using the inflection point of the titration curve.

    • Validation & Extrapolation: Plot the psKa values against the mole fraction of methanol. Utilize the Yasuda-Shedlovsky extrapolation method (linear regression) to determine the true aqueous pKa at the y-intercept (0% organic modifier).

    Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
    • Causality: Kinetic solubility methods (like solvent-shift) often overestimate solubility due to temporary supersaturation. The shake-flask method provides the true thermodynamic equilibrium required for Biopharmaceutics Classification System (BCS) assignment.

    • System Suitability: Calibrate the HPLC-UV system using a 5-point standard curve of the API (R² > 0.999). Run a blank injection to confirm the absence of carryover.

    • Step-by-Step Execution:

      • Add an excess amount of the solid API to glass vials containing 10 mL of buffered media (pH 1.2, 4.5, 6.8, and 7.4).

      • Shake the vials at 300 rpm in a thermostatic water bath set strictly to 37.0 ± 0.5 °C.

      • Extract 0.5 mL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 10,000 rpm for 10 minutes to separate undissolved solids.

    • Validation: Analyze the supernatant via HPLC. The system self-validates that true equilibrium has been reached when the concentration variance between the 48-hour and 72-hour time points is ≤ 5%.

    Protocol C: Differential Scanning Calorimetry (DSC)
    • Causality: DSC identifies the melting endotherm and helps detect polymorphic mixtures. A pin-holed lid is used to allow the escape of volatile impurities or trapped moisture, preventing artifactual endotherms[6].

    • System Suitability: Calibrate the heat flow and temperature axes using high-purity Indium ( Tm​ = 156.6 °C) and Zinc standards.

    • Step-by-Step Execution:

      • Accurately weigh 3–5 mg of the API into a standard aluminum pan and crimp with a pin-holed lid.

      • Equilibrate the furnace at 25 °C, then heat at a linear rate of 10 °C/min up to 250 °C.

      • Maintain a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

    • Validation: Analyze the thermogram for the onset temperature (extrapolated baseline intersection) and enthalpy of fusion ( ΔH ). A single, sharp endothermic peak validates the phase purity of the sample.

    Quantitative Data Summary

    The following table summarizes the theoretical and experimentally targeted physicochemical parameters for 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol.

    ParameterPredicted / Target ValuePrimary Analytical Methodology
    Molecular Weight 285.77 g/mol Exact Mass Calculation
    pKa (Basic Nitrogen) 7.4 – 7.8Cosolvent Potentiometric Titration
    LogP (Octanol/Water) 2.8 – 3.2Shake-Flask followed by HPLC-UV
    Polar Surface Area (PSA) ~ 41.5 ŲTopological Calculation (In Silico)
    H-Bond Donors 1 (Secondary OH)Structural Analysis
    H-Bond Acceptors 4 (N, O, O, O)Structural Analysis

    References

    • Guidance Document: Quality (Chemistry and Manufacturing) Guidance: New Drug Submissions (NDSs) and Abbreviated New Drug Submissions (ANDSs) - Canada.ca (Referencing ICH Q6A). Source: canada.ca. URL:[Link]

    • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. Source: nih.gov. URL:[Link]

    • Journal of Pharmaceutical and Biomedical Analysis. Source: researchgate.net. URL:[Link]

    • β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications. Source: researchgate.net. URL:[Link]

    Sources

    Methodological & Application

    Application Note: Synthesis and Purification Protocol for 1-(4-Chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The compound 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol belongs to the aryloxypropanolamine class of molecules. These compounds are highly valued in medicinal chemistry, frequently serving as the core pharmacophore for β-adrenergic receptor antagonists (beta-blockers) and other cardiovascular or neurological agents .

    Designing a robust synthesis for this molecule requires a convergent, two-step approach:

    • Epoxidation: A Williamson-type ether synthesis couples 4-chloro-3-methylphenol (chlorocresol) with epichlorohydrin to form an oxirane intermediate.

    • Aminolysis: Regioselective ring-opening of the epoxide by morpholine yields the final amino alcohol.

    This guide outlines a highly scalable, self-validating batch protocol. By leveraging a biphasic epoxidation system and a subsequent acid-base extraction, researchers can achieve high purity without relying on resource-intensive column chromatography .

    Experimental Workflow & Pathway

    Workflow SM1 4-Chloro-3-methylphenol (1.0 equiv) Step1 Step 1: Epoxidation NaOH (aq), TBAB, 45°C SM1->Step1 SM2 Epichlorohydrin (5.0 equiv) SM2->Step1 Int1 Intermediate: Aryloxymethyloxirane Step1->Int1 Step2 Step 2: Aminolysis Isopropanol, 80°C Int1->Step2 SM3 Morpholine (1.5 equiv) SM3->Step2 Product Final Product: Target Propan-2-ol Step2->Product

    Workflow for the two-step synthesis of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol.

    Reagents and Quantitative Data Summary

    Table 1: Reagent Stoichiometry (10.0 mmol Scale)
    ReagentMW ( g/mol )EquivalentsAmountFunctional Role
    4-Chloro-3-methylphenol 142.581.01.43 gAryl Nucleophile
    Epichlorohydrin 92.525.04.63 g (3.9 mL)Electrophile / Organic Phase
    Sodium Hydroxide (20% aq) 40.001.22.40 g (solution)Base (Deprotonation)
    TBAB 322.370.050.16 gPhase Transfer Catalyst
    Morpholine 87.121.51.31 g (1.3 mL)Amine Nucleophile
    Isopropanol 60.10N/A15.0 mLSolvent (Step 2)
    Table 2: Expected Quantitative Outcomes
    StepTarget CompoundExpected YieldTarget PurityKey Validation Metric
    1 2-((4-chloro-3-methylphenoxy)methyl)oxirane80 – 85%> 90%Disappearance of phenolic -OH (IR)
    2 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol75 – 80%> 98%Mass recovery post acid-base extraction

    Step-by-Step Experimental Methodologies

    Step 1: Synthesis of the Epoxide Intermediate

    Causality Note: A large excess of epichlorohydrin (5.0 equiv) is strictly required. Epichlorohydrin is a bifunctional electrophile; utilizing a stoichiometric amount leads to the formation of symmetrical 1,3-bis(aryloxy)propan-2-ol dimers. The excess drives pseudo-first-order kinetics, ensuring mono-alkylation while simultaneously acting as the organic solvent for the biphasic reaction.

    • Initialization: Charge a 50 mL round-bottom flask with 4-chloro-3-methylphenol (1.43 g, 10.0 mmol) and epichlorohydrin (3.9 mL, 50.0 mmol).

    • Catalysis: Add tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol). The phase transfer catalyst is critical for shuttling the phenoxide anion into the epichlorohydrin organic phase.

    • Base Addition: Vigorously stir the solution (800 rpm) and add 20% aqueous NaOH (2.40 g, 12.0 mmol) dropwise over 10 minutes to prevent localized exothermic spikes.

    • Reaction: Heat the biphasic mixture to 45 °C and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to room temperature. Dilute with DI water (10 mL) and ethyl acetate (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 × 15 mL).

    • Isolation: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Remove excess epichlorohydrin via high-vacuum distillation to prevent it from reacting with morpholine in Step 2.

    Step 2: Aminolysis and Self-Validating Purification

    Causality Note: The epoxide ring opening is highly regioselective. According to the Krasuski rule, under neutral or basic conditions, the amine attacks the less sterically hindered terminal carbon ( C3​ ) via an SN​2 trajectory, yielding the "normal" 1-aryloxy-3-amino-propan-2-ol product .

    • Initialization: Dissolve the crude epoxide intermediate in isopropanol (15 mL) in a 50 mL flask equipped with a reflux condenser. Isopropanol provides an optimal boiling point (82 °C) to drive the reaction without thermally degrading the morpholine.

    • Amine Addition: Add morpholine (1.3 mL, 15.0 mmol) in one portion.

    • Reaction: Heat the mixture to 80 °C (reflux) and stir for 4–6 hours. Monitor via TLC (CH₂Cl₂:MeOH 9:1) until the epoxide is completely consumed.

    • Solvent Removal: Cool to room temperature and evaporate the isopropanol under reduced pressure.

    • Self-Validating Acid-Base Extraction:

      • Dissolve the crude residue in ethyl acetate (30 mL).

      • Extract the organic layer with 1M HCl (2 × 15 mL). Logic: The target product contains a basic morpholine moiety and will partition into the aqueous layer as a water-soluble hydrochloride salt. Unreacted epoxide, phenol traces, and neutral impurities remain in the discarded organic layer.

      • Collect the aqueous layer and basify with 2M NaOH to pH 10–11 (monitor with pH paper). The aqueous layer will turn cloudy as the free base precipitates.

      • Extract the aqueous layer with fresh ethyl acetate (3 × 15 mL) to recover the highly pure product.

    • Final Isolation: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product as a viscous oil or off-white solid.

    References

    • Novel aryloxy propanol amino acid derivatives. ResearchGate. Available at:[Link]

    • Modular flow synthesis of vicinyl amino alcohols. Chemical Communications (RSC). Available at:[Link]

    Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol in Human Plasma

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol in human plasma. The method utilizes a simple and rapid protein precipitation procedure for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The assay was validated according to the principles outlined in the current FDA and EMA guidelines and demonstrated excellent performance across a linear range of 0.5 to 500 ng/mL.[1][2] This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[2]

    Introduction

    1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a novel small molecule entity under investigation. Its structure, featuring a substituted phenoxy-propanolamine backbone, is characteristic of compounds with potential pharmacological activity. To support preclinical and clinical development, a reliable bioanalytical method is essential for accurately measuring its concentration in biological matrices like plasma.[3][4] LC-MS/MS is the gold standard for small molecule quantification due to its inherent selectivity, sensitivity, and wide dynamic range.[3][5]

    The primary challenge in plasma bioanalysis is the presence of complex endogenous components, such as proteins and phospholipids, which can interfere with analysis and cause ion suppression.[6] The method described herein addresses this challenge through an optimized, straightforward protein precipitation technique that ensures high recovery and minimal matrix effects, providing a robust workflow for high-throughput analysis.[7][8]

    Experimental

    Materials and Reagents
    • Analyte: 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol (Reference Standard, >99% purity)

    • Internal Standard (IS): 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol-d4 (Stable Isotope Labeled, >99% purity, 99% isotopic purity)

    • Control Matrix: Human plasma (K2-EDTA) from a certified vendor.

    • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic Acid (FA), >99% purity. Ultrapure water.

    Rationale for Internal Standard Selection

    A stable isotope-labeled (SIL) internal standard (IS) is the preferred choice for quantitative LC-MS/MS bioanalysis.[9][10] The use of a deuterated analog (d4) of the analyte is ideal because it shares nearly identical physicochemical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) with the analyte.[10][11] This co-elution ensures that any sample-specific variability, particularly matrix-induced ion suppression or enhancement, is effectively normalized, leading to superior accuracy and precision.[9][12]

    Standard Solutions and Sample Preparation
    • Stock Solutions: Primary stock solutions of the analyte and IS were prepared in methanol at a concentration of 1.00 mg/mL.

    • Working Solutions: A series of analyte working solutions were prepared by serial dilution of the primary stock with 50:50 (v/v) ACN:Water to create calibration standards (CS) and quality control (QC) samples. An IS working solution was prepared at 100 ng/mL in ACN containing 0.1% formic acid.

    • Sample Preparation Protocol (Protein Precipitation):

      • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well plate.

      • Add 150 µL of the IS working solution (100 ng/mL in ACN with 0.1% FA) to each well.[13][14] This 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[7][15]

      • Vortex mix the plate for 2 minutes to ensure complete protein precipitation.

      • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

      • Transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

    G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Blank, CS, QC, Unknown) add_is Add 150 µL Internal Standard in Acetonitrile (3:1 ratio) plasma->add_is Precipitation vortex Vortex Mix (2 minutes) add_is->vortex Mixing centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge Pelleting transfer Transfer 100 µL Supernatant to Analysis Plate centrifuge->transfer Isolation inject Inject into LC-MS/MS transfer->inject Analysis

    Figure 1. High-throughput protein precipitation workflow.
    LC-MS/MS System and Conditions

    The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

    Table 1: LC-MS/MS Instrument Conditions

    ParameterCondition
    LC System
    ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A0.1% Formic Acid in Water
    Mobile Phase B0.1% Formic Acid in Acetonitrile
    Flow Rate0.4 mL/min
    Gradient5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions
    Injection Volume5 µL
    Column Temperature40 °C
    MS/MS System
    Ionization ModeElectrospray Ionization (ESI), Positive
    MRM TransitionsAnalyte: m/z 301.1 -> 116.1 (Quantifier), m/z 301.1 -> 86.1 (Qualifier) IS (d4): m/z 305.1 -> 120.1
    Dwell Time100 ms
    Collision Energy (CE)Optimized for each transition
    Source Temperature550 °C

    Note: The exact m/z values are hypothetical and based on the compound's structure. The morpholino group is a likely fragment (m/z 86), and cleavage at the ether linkage could also produce characteristic fragments.

    G cluster_ms MRM Data Acquisition Logic ion_source {Ion Source (ESI+)|Analyte & IS Ionized [M+H]+} q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion Analyte: m/z 301.1 IS: m/z 305.1 ion_source->q1 q2 Quadrupole 2 (Q2) Collision Cell Precursor ions fragmented with collision gas (e.g., Argon) q1->q2 Precursor Ion q3 Quadrupole 3 (Q3) Mass Filter Selects specific Product Ions Analyte: m/z 116.1 IS: m/z 120.1 q2->q3 Fragment Ions detector {Detector|Ions are counted to generate a signal} q3->detector Product Ion

    Figure 2. Principle of MRM for selective quantification.

    Results and Discussion

    Method Validation

    The method was validated following the core principles of the FDA and EMA guidelines on bioanalytical method validation.[1][16][17][18] The validation assessed linearity, sensitivity, accuracy, precision, selectivity, and stability.

    Linearity and Sensitivity The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used for quantification. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and excellent accuracy and precision.

    Table 2: Calibration Curve Summary

    ParameterResult
    Concentration Range0.5 – 500 ng/mL
    Regression ModelWeighted Linear (1/x²)
    Mean r²> 0.995
    LLOQ0.5 ng/mL

    Accuracy and Precision The intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples: LLOQ, Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (400 ng/mL). All results met the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy (relative error, %RE) and precision (coefficient of variation, %CV).

    Table 3: Summary of Accuracy and Precision Data

    QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%RE) (n=6)Inter-day Precision (%CV) (3 days)Inter-day Accuracy (%RE) (3 days)
    LLOQ0.5≤ 8.5%-4.2% to 5.8%≤ 10.2%-6.1% to 7.3%
    Low QC1.5≤ 6.1%-2.5% to 3.1%≤ 7.5%-4.0% to 4.5%
    Mid QC75≤ 4.5%-1.8% to 2.2%≤ 5.8%-3.1% to 3.3%
    High QC400≤ 3.9%-3.0% to 1.5%≤ 4.9%-4.2% to 2.8%

    Selectivity and Matrix Effect Selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS. The matrix effect was quantitatively assessed and found to be minimal and consistent across different plasma lots, with the IS effectively compensating for any minor variations.

    Conclusion

    This application note presents a validated LC-MS/MS method for the quantification of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis without compromising data quality. The method is sensitive, specific, accurate, and precise over a clinically relevant concentration range. It is well-suited for routine use in pharmacokinetic studies to support the development of this new chemical entity.

    References

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

    • Sandoz, G. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Sannova. [Link]

    • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]

    • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

    • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science. [Link]

    • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

    • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • Ji, A., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

    • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

    • Li, M., & Han, X. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]

    • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

    • Smith, H. W., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online. [Link]

    • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

    • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

    • Berna, M., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]

    • Ciavarella, A. B., et al. (2007). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. FOLIA. [Link]

    • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

    • Biotechnology Center. Small Molecule Quantitation. [Link]

    • Ma, L., et al. (2008). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

    • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

    • Doneanu, A., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

    Sources

    Application Notes and Protocols: Characterizing the In Vitro Efficacy of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Framework for Profiling a Novel Phenoxy-propanolamine Derivative

    The compound 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol belongs to a broad class of phenoxy-propanolamine derivatives, a chemical scaffold known to interact with various biological targets. The presence of a morpholine ring and a substituted phenoxy group suggests potential bioactivity that warrants a systematic investigation of its effects on cultured cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based assays to characterize the biological activity of this and structurally similar novel chemical entities.

    The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial compound handling to the acquisition and interpretation of multiparametric data. We will focus on three fundamental pillars of in vitro compound profiling: cytotoxicity, induction of apoptosis, and effects on cell cycle progression. By understanding these key cellular responses, researchers can build a foundational dataset to inform further mechanistic studies and drug development efforts.

    PART 1: Pre-Assay Preparation and Compound Management

    Before initiating any cell-based assay, meticulous preparation of the test compound and the cellular system is paramount to ensure reproducibility and accuracy.

    Compound Handling and Stock Solution Preparation

    The physicochemical properties of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol, such as its solubility, will dictate the appropriate solvent for creating a high-concentration stock solution.

    Protocol 1: Preparation of Test Compound Stock Solution

    • Solubility Testing: Begin by assessing the solubility of the compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS). For many organic compounds, DMSO is an effective solvent.

    • Stock Solution Preparation:

      • Accurately weigh a precise amount of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol.

      • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

      • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquoting and Storage:

      • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

      • Store the aliquots at -20°C or -80°C, protected from light.

    • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to maintain a consistent final solvent concentration across all treatments, including the vehicle control (e.g., ≤0.5% DMSO).

    Cell Line Selection and Culture

    The choice of cell line is critical and should be guided by the therapeutic area of interest. For a novel compound with an unknown mechanism, initial screening against a panel of well-characterized cancer cell lines (e.g., from the NCI-60 panel) can provide valuable preliminary data.

    Table 1: Example Cell Lines for Initial Screening

    Cell LineTissue of OriginKey Characteristics
    MCF-7 Breast CancerEstrogen receptor-positive
    MDA-MB-231 Breast CancerTriple-negative
    A549 Lung CancerAdenocarcinomic alveolar basal epithelial cells
    HCT116 Colon CancerMismatch repair proficient
    HeLa Cervical CancerHighly proliferative, widely used

    Protocol 2: General Cell Culture Maintenance

    • Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

    • Subculturing: Passage cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.

    • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly impact experimental results.

    PART 2: Core Cellular Assays

    This section details the step-by-step protocols for assessing the impact of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol on cell viability, apoptosis, and cell cycle distribution.

    Cell Viability and Cytotoxicity Assays

    Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of a compound.[1][2] These assays measure various cellular parameters, such as metabolic activity or membrane integrity.[3]

    Protocol 3: MTT Cell Viability Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

    Workflow for Cell Viability Assay

    Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Overnight Adhesion Seed->Adhere Treat Add Compound Dilutions Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

    Caption: Workflow for determining cell viability using the MTT assay.

    Apoptosis Assays

    Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects.[4] Assays to detect apoptosis often measure markers such as phosphatidylserine (PS) externalization or caspase activation.[5][6]

    Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

    This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Annexin V binds to PS on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[8]

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol at concentrations around the determined IC50 for the desired time period.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    Logical Flow of Apoptosis Detection

    Apoptosis_Detection_Logic cluster_outcomes Cell States Start Treated Cell Population AnnexinV Annexin V-FITC Start->AnnexinV PI Propidium Iodide (PI) Start->PI EarlyApop Early Apoptotic (Annexin V+, PI-) AnnexinV->EarlyApop Binds PS LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->LateApop Binds PS PI->LateApop Enters compromised membrane Viable Viable (Annexin V-, PI-)

    Caption: Logic of cell state differentiation in the Annexin V/PI assay.

    Cell Cycle Analysis

    Many cytotoxic compounds function by inducing cell cycle arrest at specific checkpoints, preventing cell proliferation.[9] Flow cytometry with PI staining of DNA is a widely used method to analyze cell cycle distribution.

    Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol for a specified duration (e.g., 24 hours).

    • Cell Harvesting: Harvest the cells and wash them with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing.[10] This step permeabilizes the cells and preserves their DNA.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    Table 2: Interpretation of Cell Cycle Analysis Data

    Cell Cycle PhaseDNA ContentInterpretation of Accumulation
    G0/G1 2NArrest at the G1/S checkpoint
    S Between 2N and 4NInhibition of DNA synthesis
    G2/M 4NArrest at the G2/M checkpoint
    Sub-G1 <2NApoptotic cells with fragmented DNA

    PART 3: Data Interpretation and Next Steps

    The integration of data from these primary assays provides a comprehensive initial profile of the compound's cellular effects.

    • Potent Cytotoxicity with Apoptosis Induction: If 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol demonstrates a low IC50 value and a corresponding increase in the apoptotic cell population, this suggests it is a potent cytotoxic agent that activates programmed cell death pathways.

    • Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) points towards a mechanism involving the disruption of cell cycle progression. This could be a primary effect or a consequence of DNA damage.

    • Cytostatic vs. Cytotoxic Effects: If the compound inhibits cell proliferation (as measured by cell count over time) without a significant increase in markers of cell death, it may have a cytostatic effect.

    Based on these initial findings, further investigations could include Western blot analysis to probe specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).

    References

    • NanoCellect Biomedical. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

    • iQ Biosciences. Apoptosis Assay. [Link]

    • Molecular Devices. Cell Viability Assays. [Link]

    • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

    • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

    • PubMed. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

    • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

    • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

    Sources

    Application Note: NMR Spectral Elucidation of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    The aryloxypropanolamine scaffold is a privileged structure in medicinal chemistry, most famously recognized for its foundational role in the design of beta-adrenergic receptor antagonists (beta-blockers)[1]. By modifying the terminal amine and the aromatic core, researchers can fine-tune the pharmacological profile of these molecules. The compound 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol integrates a lipophilic 4-chloro-3-methylphenoxy core with a hydrophilic morpholine ring, bridged by a 2-hydroxypropyl linker.

    Morpholine derivatives are frequently utilized to improve the aqueous solubility and pharmacokinetic profiles of drug candidates[2]. However, the structural elucidation of these hybrid molecules requires precise Nuclear Magnetic Resonance (NMR) spectroscopy. Recognizing the specific NMR patterns of the morpholine ring[3] and understanding the stereochemical complexities of the chiral propanol linker are critical for accurate peak assignment. This application note provides a comprehensive, self-validating methodology for the 1D and 2D NMR assignment of this compound.

    Experimental Protocol: Self-Validating NMR Acquisition

    To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where each step confirms the success of the previous one. Proper sample preparation requires 5-25 mg of the compound for 1 H NMR and 20-50 mg for 13 C NMR[4].

    Phase 1: Sample Preparation
    • Gravimetric Analysis : Accurately weigh 20 mg of the synthesized compound.

    • Solvation : Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: The highly lipophilic 4-chloro-3-methylphenoxy moiety dictates the use of a moderately non-polar solvent like CDCl 3​ to prevent micelle formation or aggregation[5].

    • Filtration : Pass the dissolved sample through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

      • Self-Validation: Inspect the tube under a strong light. The absence of floating particulates validates the filtration. Particulates cause localized magnetic susceptibility gradients, which irreversibly broaden spectral lines.

    Phase 2: Instrument Calibration & Acquisition
    • Tuning and Matching (ATM) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Run the automated tuning and matching routine for both 1 H and 13 C channels.

      • Causality: This minimizes reflected radiofrequency (RF) power, ensuring maximum energy transfer to the sample and optimizing the Signal-to-Noise Ratio (SNR).

    • Locking : Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm equivalent).

      • Self-Validation: A stable lock level confirms that the spectrometer can actively compensate for temporal magnetic field drift during the lengthy 13 C and 2D acquisitions.

    • Shimming : Execute gradient shimming (e.g., TopShim) along the Z-axis.

      • Self-Validation: Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. A FWHM of 1.0 Hz validates that the magnetic field is sufficiently homogeneous.

    • Acquisition Parameters :

      • 1 H NMR : 16 scans, relaxation delay (D1) = 1.0 s, flip angle = 30°.

      • 13 C NMR : 1024 scans, D1 = 2.0 s, flip angle = 30°, with WALTZ-16 proton decoupling to collapse C-H multiplets into sharp singlets[6].

    Spectral Data & Peak Assignments

    The quantitative assignments below are derived from the predictable electronic environments of the molecule.

    Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
    PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
    H-5 (Ar) 7.20d1H8.6Deshielded by the inductive effect of the ortho-chlorine; ortho-coupled to H-6.
    H-2 (Ar) 6.82d1H2.8Shielded by the resonance of the ortho-oxygen; meta-coupled to H-6.
    H-6 (Ar) 6.70dd1H8.6, 2.8Ortho-coupled to H-5 and meta-coupled to H-2.
    OH 4.15br s1H-Exchangeable proton; shift is highly concentration and temperature dependent.
    C2-H (Linker) 4.05m1H-Methine proton adjacent to the hydroxyl group and two methylene groups.
    C1-H a​ (Linker) 3.98dd1H9.5, 4.2Diastereotopic proton of the O-CH 2​ group; forms an ABX spin system.
    C1-H b​ (Linker) 3.90dd1H9.5, 6.0Diastereotopic proton of the O-CH 2​ group; forms an ABX spin system.
    C2'', C6'' (Morph) 3.65 - 3.75m4H-O-CH 2​ protons of the morpholine ring; characteristic symmetric multiplet[3].
    C3-H a​ (Linker) 2.60dd1H12.5, 4.0Diastereotopic proton of the N-CH 2​ group.
    C3-H b​ (Linker) 2.45dd1H12.5, 8.5Diastereotopic proton of the N-CH 2​ group.
    C3'', C5'' (Morph) 2.40 - 2.55m4H-N-CH 2​ protons of the morpholine ring. Often overlaps with linker C3-H b​ .
    Ar-CH 3​ 2.32s3H-Aromatic methyl group at the C3 position.
    Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
    PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
    C1 (Ar) 157.2CQuaternary carbon directly attached to the highly electronegative oxygen.
    C3 (Ar) 136.8CQuaternary aromatic carbon bearing the methyl group.
    C5 (Ar) 130.1CHAromatic methine carbon, ortho to the chlorine atom.
    C4 (Ar) 126.5CQuaternary aromatic carbon bearing the chlorine atom.
    C6 (Ar) 116.4CHAromatic methine carbon, ortho to the oxygen atom.
    C2 (Ar) 113.8CHAromatic methine carbon, situated between the oxygen and methyl groups.
    C1' (Linker) 70.6CH 2​ Aliphatic O-CH 2​ carbon, strongly deshielded by the ether linkage.
    C2'', C6'' (Morph) 66.9CH 2​ O-CH 2​ morpholine carbons. Equivalent due to rapid ring flipping[6].
    C2' (Linker) 65.4CHAliphatic CH-OH carbon.
    C3' (Linker) 61.2CH 2​ Aliphatic N-CH 2​ carbon of the linker.
    C3'', C5'' (Morph) 53.9CH 2​ N-CH 2​ morpholine carbons. Equivalent due to symmetry[6].
    Ar-CH 3​ 20.4CH 3​ Aromatic methyl carbon.

    Mechanistic Insights & 2D NMR Causality

    Diastereotopicity in the Propanol Linker

    The C2 carbon of the propanol linker is a stereocenter. Because of this localized chirality, the two protons on the adjacent C1 carbon (and similarly on the C3 carbon) are not chemically or magnetically equivalent. They exist in permanently distinct average magnetic environments. Instead of appearing as simple doublets, they couple to each other (geminal coupling, J≈9−12 Hz) and to the C2 methine proton (vicinal coupling), creating a complex ABX spin system .

    Morpholine Ring Dynamics

    The morpholine ring adopts a stable chair conformation. At room temperature, rapid nitrogen inversion and ring flipping occur at a rate faster than the NMR timescale. This dynamic process averages the axial and equatorial protons, which is why the O-CH 2​ protons appear as a single complex multiplet at ~3.7 ppm, and the N-CH 2​ protons appear at ~2.5 ppm[3][6]. If the sample were cooled to sub-ambient temperatures, these signals would broaden and eventually split into distinct axial and equatorial resonances.

    Aromatic Substitution Effects

    The chemical shifts of the aromatic protons are strictly dictated by the inductive and resonance effects of the substituents:

    • Resonance Shielding : The ether oxygen at C1 donates electron density into the ring via resonance, strongly shielding the ortho protons (H-2 and H-6), pushing them upfield to ~6.7-6.8 ppm.

    • Inductive Deshielding : The chlorine atom at C4 withdraws electron density inductively through the sigma bonds, deshielding its ortho proton (H-5) and pushing it downfield to ~7.20 ppm[2].

    Visualization: NMR Elucidation Workflow

    To confidently assign the overlapping aliphatic signals (specifically the morpholine N-CH 2​ and the linker C3-H 2​ ), a combination of 1D and 2D NMR techniques is required. The logical progression of this self-validating workflow is illustrated below.

    NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Acq1H 1D 1H NMR (Proton Environments) Prep->Acq1H Acq13C 1D 13C NMR (Carbon Framework) Prep->Acq13C COSY 2D COSY (H-H Spin Coupling) Acq1H->COSY HSQC 2D HSQC (C-H Direct Bonds) Acq1H->HSQC HMBC 2D HMBC (Long-Range C-H) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Verify Peak Assignment & Structure Verification COSY->Verify HSQC->Verify HMBC->Verify

    NMR Elucidation Workflow for Aryloxypropanolamines

    References

    • [6] Morpholines: stereochemistry and preferred steric course of quaternization. cdnsciencepub.com.

    • [4] An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives. benchchem.com.

    • [2] Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. nih.gov.

    • [3] Recognizing the NMR pattern for morpholine - ACD/Labs. acdlabs.com.

    • [1] Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. nih.gov.

    • [5] SYNTHESIS AND ANTIMYCOBACTERIAL ASSAY OF SOME XANTHONE DERIVATIVES. ptfarm.pl.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Liquid-Liquid Extraction (LLE) for 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with the liquid-liquid extraction (LLE) of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol .

    To achieve high-yield, high-purity recovery, we must move beyond rote procedures and understand the structural causality of the molecule. This compound is an aryloxypropanolamine derivative characterized by a lipophilic neutral tail (the chlorocresol ether), a hydrogen-bonding secondary alcohol, and a weakly basic tertiary amine head (the morpholine ring)[1]. Successful extraction relies entirely on exploiting the ionization states of these functional groups through precise pH manipulation and solvent selection[2].

    Troubleshooting Guides & FAQs

    Q1: Why is my recovery rate in the organic phase consistently below 60%?

    The Causality: Poor recovery is almost always a failure to manage the analyte's partition coefficient (LogD) via pH control. The morpholine ring in your target molecule has a pKa of approximately 8.36[3]. If your aqueous phase is at neutral pH (pH 7.0), a significant fraction of the amine remains protonated (cationic) and highly hydrophilic, trapping it in the aqueous layer[4]. The Solution: To drive the equilibrium fully toward the neutral, lipophilic free-base form, you must adjust the aqueous sample to at least two pH units above the pKa[4]. Adjust your aqueous phase to pH > 10.5 using 1M NaOH before extraction. Furthermore, utilize a phase ratio of organic to aqueous of at least 3:1, or up to 7:1 for generic optimum recovery[2].

    Q2: How do I separate the target compound from unreacted starting material (4-chloro-3-methylphenol)?

    The Causality: 4-chloro-3-methylphenol (chlorocresol) is highly lipophilic and will co-extract into organic solvents if the pH is not strictly controlled. However, chlorocresol is a weak acid with a pKa of ~9.5. The Solution: We exploit the differential pKa values. By pushing the aqueous phase to pH > 11.5 , the chlorocresol becomes fully deprotonated into a water-soluble phenolate anion, while the target morpholine derivative becomes fully deprotonated into an organic-soluble neutral amine. Extracting with a moderately polar solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) at this pH will cleanly separate the two[2].

    Q3: I am experiencing severe emulsion formation during the extraction step. How can I resolve this?

    The Causality: Aryloxypropanolamines possess both a hydrophobic tail and a hydrophilic head, giving them surfactant-like properties that stabilize oil-in-water emulsions, especially at intermediate pH levels where the molecule is partially ionized[1]. The Solution: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE). By adding kosmotropic salts (e.g., saturating the aqueous phase with 3–5 M Sodium Sulfate or NaCl), you increase the ionic strength of the aqueous layer[2]. This "salts out" the organic analyte, driving it into the organic phase, reducing its surfactant activity at the interface, and rapidly breaking the emulsion[5].

    Quantitative Data Presentation: pH-Dependent Partitioning

    The following table summarizes the theoretical partitioning behavior of the target amine and its primary synthetic impurity under varying extraction conditions. This data dictates our protocol design.

    Aqueous Phase ConditionTarget Amine State (pKa ~8.4)Phenolic Impurity State (pKa ~9.5)Primary Partitioning Result
    pH < 4.0 (0.1M HCl)Fully Protonated (Cationic)Fully Protonated (Neutral)Target in Aqueous; Impurity in Organic
    pH 7.5 (Buffer)Partially Protonated (~85%)Fully Protonated (Neutral)Emulsion formation; Poor separation
    pH > 11.5 (0.1M NaOH)Fully Deprotonated (Neutral)Fully Deprotonated (Anionic)Target in Organic; Impurity in Aqueous
    pH > 11.5 + 3M NaCl Neutral (Salting-out effect)Anionic (Salting-out effect)Target in Organic; Rapid phase separation

    Self-Validating Experimental Protocol: Acid-Base Back-Extraction

    To ensure absolute trustworthiness, this protocol utilizes an acid-base "swing" (back-extraction)[2]. This method is self-validating: visual confirmation of phase changes at specific steps guarantees the presence and successful transfer of the basic amine.

    Step 1: Primary Basification and Extraction

    • Transfer the crude aqueous reaction mixture to a separatory funnel.

    • Add 1M NaOH dropwise while stirring until the aqueous phase reaches pH > 11.5 .

    • Add NaCl until the aqueous phase is saturated (approx. 3M) to prevent emulsions[2].

    • Add an equal volume of MTBE. Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the upper organic layer (contains the neutral target amine). Discard the lower aqueous layer (contains anionic phenolic impurities).

    Step 2: Acidic Back-Extraction (Clean-up)

    • Transfer the collected organic layer back into the separatory funnel.

    • Add an equal volume of 0.1M HCl (pH < 4.0). Shake vigorously for 2 minutes.

    • Allow phases to separate. Collect the lower aqueous layer (contains the now-protonated, water-soluble target amine).

    • Discard the upper organic layer (contains any neutral, non-basic lipophilic impurities).

    Step 3: Final Recovery (The Self-Validating Step)

    • Place the acidic aqueous layer in a clean flask.

    • Self-Validation Checkpoint: Slowly add 1M NaOH until the pH exceeds 11.5. The previously clear solution MUST turn cloudy or form oily droplets. This visual cue confirms the target amine has been successfully deprotonated back into its insoluble free-base form. If the solution remains clear, the target was lost upstream.

    • Extract this cloudy aqueous phase with fresh MTBE (3:1 organic-to-aqueous ratio)[4].

    • Separate and collect the upper organic layer. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol.

    Workflow Visualization

    LLE_Optimization Start Crude Aqueous Mixture (Target Amine + Phenolic Impurities) Step1 Basification (pH > 11.5) NaOH + NaCl Addition Start->Step1 Step2 Primary Extraction Add MTBE or EtOAc Step1->Step2 Split1 Phase Separation Step2->Split1 Aq1 Aqueous Phase (Anionic Phenolates) DISCARD Split1->Aq1 Bottom Org1 Organic Phase (Neutral Target Amine) Split1->Org1 Top Step3 Acidic Back-Extraction Add 0.1M HCl (pH < 4) Org1->Step3 Split2 Phase Separation Step3->Split2 Org2 Organic Phase (Neutral Impurities) DISCARD Split2->Org2 Top Aq2 Aqueous Phase (Protonated Target Amine) Split2->Aq2 Bottom Step4 Final Basification pH > 11.5 & Extract Aq2->Step4 Final Pure Target Compound (in Organic Solvent) Step4->Final

    Fig 1: pH-dependent acid-base back-extraction workflow for target amine isolation.

    References

    • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at:[Link]

    • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at:[Link]

    • Analysis of Beta-Blockers in Environment - A Review. JSciMed Central. Available at:[Link]

    • A Comprehensive Study on Equilibrium and Kinetics of Morpholine Extraction from Aqueous Stream... ResearchGate. Available at:[Link]

    Sources

    Technical Support Center: Crystallization of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and crystallization of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol. As an aryloxypropanolamine derivative featuring a conformationally flexible morpholine ring and a secondary hydroxyl group, this intermediate is highly susceptible to complex phase behaviors. The most critical challenge during its scale-up is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

    This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure high-purity crystalline yields.

    Part 1: Troubleshooting FAQs & Mechanistic Insights

    Q1: During cooling, my solution turns into a milky emulsion instead of forming crystals. What is happening thermodynamically, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Thermodynamically, the cooling trajectory of your solution has crossed the binodal curve into a miscibility gap before crossing the solubility curve to induce primary solid nucleation[1]. In this state, the system minimizes its Gibbs free energy by separating into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[1]. Because the supersaturation levels in both liquid phases equalize, spontaneous crystallization is severely delayed[1]. When nucleation finally occurs at high supercooling, it happens inside the oil droplets, leading to highly agglomerated, impure crystals with a "desert rose" morphology[2]. Fix: You must bypass the spinodal region. This is achieved by either changing the solvent system to one where the compound's melting point/solubility curve sits above the LLPS boundary, or by introducing seed crystals within the metastable zone width (MSZW) before the onset of LLPS[2].

    Q2: How does solvent selection influence the oiling-out propensity of this specific morpholine derivative? A2: The morpholine ring acts as a strong hydrogen-bond acceptor, while the propan-2-ol backbone acts as a donor. Solvents that exhibit high solubility at elevated temperatures often increase oiling-out risks during cooling because they drastically reduce the driving force (supersaturation) needed for solid nucleation before liquid demixing occurs[3]. For 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol, binary mixtures (e.g., Ethanol/Water) often exhibit a metastable LLPS that hinders both primary and secondary nucleation for several hours[4].

    Q3: Can I use LLPS to my advantage to reject impurities? A3: While generally undesirable, LLPS can theoretically alter the composition of the mother phase. Because impurities partition differently between the solute-rich oil and the continuous phase, oiling out can sometimes inhibit the incorporation of specific impurities into the final crystal lattice[5]. However, for scalable pharmaceutical manufacturing, it is highly recommended to suppress LLPS via seeding to maintain predictable morphology and avoid encrustation on reactor walls[1].

    Part 2: Quantitative Data & Solvent Strategy

    To rationally design your crystallization workflow, compare the thermodynamic behaviors of common solvent systems evaluated for aryloxypropanolamines.

    Solvent SystemSolvation MechanismSolubility ProfileLLPS PropensityRecommended Crystallization Strategy
    Ethanol / Water H-bond disruption (EtOH) / Hydrophobic effect (Water)High at >50°C, Low at <10°CHigh (Forms metastable oil at >15% supersaturation)Anti-solvent addition with high-temperature seeding[4].
    Isopropanol / Heptane Polarity bridgingModerate across T rangeMedium Slow cooling (0.1 °C/min) with early seeding.
    Ethyl Acetate Dipole-dipole interactionsHighLow Evaporative crystallization or cold heptane anti-solvent.
    Toluene π-π interactions with phenoxy groupLow to ModerateLow Standard cooling crystallization. Excellent for high purity.

    Part 3: Self-Validating Experimental Protocol

    Protocol: Seeded Anti-Solvent Crystallization (Ethanol/Water System) This protocol uses a self-validating feedback loop to ensure the system remains in the crystalline metastable zone, avoiding the LLPS boundary completely.

    • Step 1: Dissolution & Clarification

      • Action: Dissolve 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol in absolute ethanol at 55°C (approx. 5 volumes). Polish filter the solution to remove foreign particulates.

      • Causality: Removing heterogeneous nucleating agents prevents premature, uncontrolled nucleation.

      • Validation: Solution must be optically clear with 0 NTU (Nephelometric Turbidity Units).

    • Step 2: Supersaturation Generation

      • Action: Slowly add water (anti-solvent) at 55°C until the solution reaches the edge of the metastable zone (typically 10-15% v/v water).

      • Causality: Water reduces the solubility of the hydrophobic phenoxy group, generating supersaturation without lowering the temperature into the LLPS spinodal region.

      • Validation: Monitor via in-situ ATR-FTIR to confirm solute concentration remains constant while solvent composition changes.

    • Step 3: Self-Validating Seeding

      • Action: Introduce 1-2 wt% of milled seed crystals. Hold the temperature at 55°C for 30 minutes.

      • Causality: Seeding provides a low-energy surface for secondary nucleation, bypassing the high energy barrier of primary nucleation and avoiding oiling out[1].

      • Validation: Use a Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution must show a stable or slightly increasing particle count. If the count drops to zero, the seeds have dissolved (system is undersaturated); if it spikes exponentially, uncontrolled primary nucleation has occurred.

    • Step 4: Desupersaturation & Growth

      • Action: Cool the suspension to 10°C at a controlled rate of 0.15°C/min while adding the remaining water (up to 50% v/v total).

      • Causality: A slow cooling rate ensures that crystal growth outpaces the generation of supersaturation, keeping the system below the LLPS boundary.

      • Validation: Supernatant concentration (via ATR-FTIR) should steadily decrease, mirroring the cooling curve.

    • Step 5: Isolation

      • Action: Filter the suspension and wash with a cold 50/50 Ethanol/Water mixture. Dry under vacuum at 40°C.

    Part 4: Process Visualization

    Thermodynamics Sol Single Phase Solution (High T, Low Water) MSZ Metastable Zone (Supersaturated) Sol->MSZ Cooling / Anti-solvent LLPS Liquid-Liquid Phase Separation (Oiling Out Boundary) MSZ->LLPS Unseeded / Rapid Cooling Seed Seeding Applied (Above Cloud Point) MSZ->Seed Controlled Protocol OilNuc Nucleation in Oil Droplets LLPS->OilNuc High Supersaturation Pure High-Purity Crystals (Controlled Growth) Seed->Pure Desupersaturation Agglom Agglomerated/Impure Crystals OilNuc->Agglom Uncontrolled Growth

    Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (LLPS).

    Workflow Start Initiate Crystallization Obs Visual/PAT Observation Start->Obs Clear Solution Remains Clear (No Nucleation) Obs->Clear Milky Milky Emulsion Forms (LLPS / Oiling Out) Obs->Milky Cryst Crystals Form Obs->Cryst CheckSat Check Supersaturation (ATR-FTIR) Clear->CheckSat Heat Reheat to Dissolve Oil Milky->Heat Filter Filter & Wash Cryst->Filter Seed Add Seeds at Higher T CheckSat->Seed If Supersaturated Heat->Seed Adjust Cooling Profile Seed->Obs Monitor PAT

    Troubleshooting workflow for resolving oiling out and nucleation failures.

    References

    • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo 1

    • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI Crystals 2

    • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Organic Process Research & Development 3

    • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Organic Process Research & Development 5

    • Crystallization in the Presence of a Liquid−Liquid Phase Separation ACS Organic Process Research & Development 4

    Sources

    1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol stability under UV light exposure

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol . This portal is designed for researchers, analytical chemists, and drug development professionals handling this compound in preclinical and analytical settings.

    Due to the specific structural moieties present in this molecule—namely the chlorophenoxy ring and the morpholine heterocycle—it exhibits distinct sensitivities to ultraviolet (UV) light. Below, you will find mechanistic insights, troubleshooting FAQs, kinetic data, and self-validating experimental protocols to ensure the integrity of your assays.

    Part 1: Mechanistic Insights into Photodegradation

    To stabilize a compound, you must first understand why it degrades. The photodegradation of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is driven by two primary structural vulnerabilities:

    • Photodehalogenation of the Aryl Chloride: The 4-chloro-3-methylphenoxy moiety acts as a strong chromophore. Upon absorption of UV photons (particularly in the 254–315 nm range), the molecule enters an excited triplet state. This state provides the necessary energy to overcome the bond dissociation energy of the C-Cl bond, leading to homolytic cleavage[1]. The resulting highly reactive aryl radical quickly abstracts a hydrogen atom from the surrounding solvent (e.g., water or methanol) to form a dehalogenated degradant[2].

    • Morpholine N-Oxidation: While the morpholine ring does not directly absorb UV light, it is highly susceptible to secondary photochemical reactions. If UV light generates reactive oxygen species (ROS) in the buffer, the lone pair of electrons on the morpholine nitrogen acts as a nucleophile, reacting with singlet oxygen or hydroxyl radicals to form an N-oxide derivative.

    Photodegradation Parent 1-(4-chloro-3-methylphenoxy)- 3-morpholin-4-ylpropan-2-ol (Parent Compound) UV UV Irradiation (254 nm - 365 nm) Parent->UV Dehalogenation Photodehalogenation (C-Cl Cleavage) UV->Dehalogenation NOxidation Morpholine N-Oxidation (ROS Mediated) UV->NOxidation EtherCleavage Ether Bond Cleavage (Photo-homolysis) UV->EtherCleavage Deg1 1-(3-methylphenoxy)- 3-morpholin-4-ylpropan-2-ol (Dehalogenated) Dehalogenation->Deg1 Deg2 Morpholine N-oxide (+16 Da Mass Shift) NOxidation->Deg2 Deg3 4-chloro-3-methylphenol (Phenolic Cleavage) EtherCleavage->Deg3

    Major UV-induced photodegradation pathways of the target compound.

    Part 2: Troubleshooting Guide & FAQs

    Q1: During routine benchtop handling, my compound's purity drops by 5-10% over 4 hours. What is happening? A1: The compound is undergoing ambient photodegradation. Standard laboratory fluorescent lights emit trace amounts of UV radiation (typically peaking around 313 nm and 365 nm). Because halogenated aromatic compounds are highly efficient at absorbing near-UV light, even ambient exposure triggers slow photodehalogenation[3]. Causative Fix: Switch to amber glassware, which effectively filters out wavelengths below 400 nm. If extended benchtop manipulation is required, utilize low-UV LED lighting in your workspace.

    Q2: We are observing a major degradant peak in LC-MS with a mass shift of -34 Da. How do we prevent this? A2: A mass shift of -34 Da (loss of the Chlorine isotope pattern, replaced by a Hydrogen atom) is the definitive signature of photodehalogenation[1]. Causative Fix: If UV exposure is an unavoidable part of your assay (e.g., photochemical crosslinking studies), you must degas your solvents. While oxygen can sometimes quench the triplet excited state, removing dissolved oxygen minimizes complex radical cascade reactions. Alternatively, adding a radical scavenger (like ascorbic acid) can intercept the aryl radical before it abstracts hydrogen from your target proteins or solvent.

    Q3: Why does the degradation rate increase significantly when using HEPES buffer compared to PBS? A3: HEPES and other Good's buffers act as potent photosensitizers. Under UV light, HEPES generates hydrogen peroxide and other ROS. These ROS rapidly attack the morpholine nitrogen, leading to N-oxidation (observed as a +16 Da mass shift in LC-MS). Causative Fix: Use UV-transparent, non-photosensitizing buffers like Phosphate Buffered Saline (PBS) for any assays requiring light exposure.

    Part 3: Quantitative Degradation Kinetics

    The table below summarizes the pseudo-first-order degradation kinetics of the compound under various environmental conditions. This data highlights the critical impact of solvent choice and light wavelength on stability.

    Light SourceWavelengthSolvent / BufferHalf-Life ( t1/2​ )Primary Degradant Identified
    UVC Lamp 254 nmPBS (pH 7.4)12.5 minsDehalogenated (-34 Da)
    UVA Lamp 365 nmPBS (pH 7.4)4.2 hoursDehalogenated (-34 Da)
    UVA Lamp 365 nmHEPES (pH 7.4)1.1 hoursMorpholine N-oxide (+16 Da)
    Ambient Lab Light BroadMethanol> 48 hoursDehalogenated (-34 Da)
    Dark Control NonePBS (pH 7.4)> 30 daysNone detected

    Part 4: Self-Validating Experimental Protocols

    To accurately assess the stability of this compound in your specific formulation, you must isolate photochemical degradation from thermal or hydrolytic degradation. The following protocol utilizes a self-validating "Dark Control" system to ensure data integrity.

    Protocol 1: ICH Q1B Compliant Photostability Profiling

    Objective: Determine the intrinsic photostability of the compound under standardized stress.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water (or your specific assay buffer).

    • Self-Validating Aliquoting:

      • Test Samples: Aliquot 1 mL into clear quartz vials (quartz is required as standard glass blocks UVC/UVB).

      • Dark Controls: Aliquot 1 mL into identical quartz vials, but wrap them tightly in two layers of aluminum foil. Causality Note: Processing the Dark Control in the exact same chamber isolates photon-induced cleavage from ambient thermal degradation.

    • Controlled Exposure: Place all vials in a calibrated photostability chamber. Expose to an overall illumination of ≥1.2×106 lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/square meter (ICH Q1B standard).

    • Reaction Quenching: Immediately upon completion of the exposure cycle, transfer all vials to an ice bath (4°C) and move them to a dark room. Causality Note: Lowering the temperature halts secondary thermal radical reactions initiated by the UV exposure.

    • Preparation for Analysis: Dilute samples 1:10 in the LC-MS mobile phase containing an internal standard (e.g., a deuterated analog) to correct for ionization suppression during mass spectrometry.

    Protocol 2: LC-MS/MS Method for Degradant Identification

    Objective: Separate and identify the dehalogenated and N-oxide degradants.

    • Chromatography: Use a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Solvent A = 0.1% Formic acid in Water; Solvent B = 0.1% Formic acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes. The parent compound will elute first, followed by the more hydrophobic dehalogenated degradant. The polar N-oxide will elute earlier than the parent.

    • Detection: Operate in ESI+ mode. Monitor the parent mass [M+H]+ and perform Product Ion Scans (MS2). Look for the loss of the characteristic 3:1 isotopic ratio of the 35Cl/37Cl isotopes to confirm photodehalogenation.

    Workflow Prep Sample Prep (Aqueous/Organic) Exposure UV Exposure (ICH Q1B) Prep->Exposure Quench Reaction Quench (Amber vials, 4°C) Exposure->Quench Analysis LC-MS/MS (Degradant ID) Quench->Analysis Kinetics Kinetic Modeling (Data Analysis) Analysis->Kinetics

    Standardized ICH Q1B compliant photostability testing and analytical workflow.

    References

    • PHOTOCHEMICAL DEGRADATION OF HALOGEN
    • Photochemistry of 4-Chlorophenol in Liquid and Frozen Aqueous Media Studied by Chemical, Compound-Specific Isotope, and DFT Analyses Langmuir (ACS Public
    • Experimental and Theoretical Insights into the Involvement of Radicals in Triclosan Phototransformation ACS Public

    Sources

    Validation & Comparative

    Comparative Cytotoxicity Guide: Profiling 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol in Human Cell Lines

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    The structural repurposing of aryloxypropanolamines—traditionally utilized as β -adrenergic receptor antagonists—has garnered significant interest in oncology and toxicology. Compounds in this class, such as propranolol, have demonstrated off-target anti-proliferative effects, successfully suppressing proliferation and inducing apoptosis in various human cancer cell lines[1],[2].

    This guide evaluates the comparative cytotoxicity of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol (CAS: 478653-82-6)[3]. By substituting the standard isopropylamine moiety of traditional beta-blockers with a morpholine ring, researchers aim to modulate lipophilicity and reduce off-target necrosis while retaining targeted apoptotic activity. We benchmark this morpholine derivative against Propranolol (a standard aryloxypropanolamine) and Doxorubicin (a potent chemotherapeutic control) across three distinct human cell lines.

    Experimental Design & Causality

    To ensure a self-validating and highly translatable experimental system, cell lines and assays were selected based on specific mechanistic rationales:

    • HepG2 (Hepatocellular Carcinoma): Serves as the primary model for assessing hepatotoxicity and hepatic metabolism-induced cytotoxicity.

    • MCF-7 (Breast Adenocarcinoma): Utilized to evaluate anti-proliferative efficacy in a solid tumor model, as previous studies indicate aryloxypropanolamines strongly inhibit MCF-7 invasion and migration[2].

    • HEK293 (Human Embryonic Kidney): Acts as a non-cancerous proxy to establish a therapeutic window and assess baseline nephrotoxicity.

    Workflow A Cell Seeding HepG2, MCF-7, HEK293 B Compound Treatment (24h, 48h, 72h) A->B C Viability Assay (CellTiter-Glo 2.0) B->C ATP Quant D Apoptosis Assay (Caspase-Glo 3/7) B->D Caspase Cleavage E Data Acquisition (Luminescence) C->E D->E F IC50 & Pathway Analysis E->F

    Figure 1: Experimental workflow for comparative cytotoxicity and apoptosis profiling.

    Step-by-Step Methodologies

    Protocol A: Cell Culturing & Compound Treatment
    • Cell Seeding: Harvest HepG2, MCF-7, and HEK293 cells at 80% confluency. Seed into opaque-walled 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Incubation: Incubate plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to ensure complete cell attachment and recovery.

    • Compound Preparation: Dissolve 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol, Propranolol, and Doxorubicin in DMSO to create 10 mM stock solutions. Perform serial dilutions in culture media ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced toxicity.

    • Treatment: Add 100 µL of drug-containing media to the respective wells and incubate for 48 hours.

    Protocol B: CellTiter-Glo 2.0 Viability Assay

    Causality: We utilize the 4 because it quantifies ATP, the primary energy currency of living cells, providing a highly sensitive indicator of metabolic activity[4]. The homogeneous "add-mix-measure" format eliminates cell washing steps, drastically reducing pipetting errors and preventing the loss of loosely attached apoptotic cells[5].

    • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase reaction kinetics.

    • Reagent Addition: Add 100 µL of CellTiter-Glo 2.0 Reagent directly to each well.

    • Lysis: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Detection: Incubate at room temperature for 10 minutes to stabilize the signal, then record luminescence using a multimode microplate reader.

    Protocol C: Caspase-Glo 3/7 Apoptosis Assay

    Causality: A reduction in ATP only indicates a loss of viability. To confirm that cell death is driven by programmed apoptosis rather than non-specific necrosis, we must measure the activation of Caspase-3 and -7, the primary executioner proteases in the intrinsic apoptosis pathway[6].

    • Preparation: Following 24 hours of compound treatment (at the calculated IC50 dose), equilibrate plates to room temperature.

    • Addition & Cleavage: Add 100 µL of Caspase-Glo 3/7 Reagent per well. Shake for 30 seconds, then incubate in the dark for 1 hour to allow the active caspases to cleave the proluminescent substrate.

    • Measurement: Measure luminescence and normalize against vehicle-treated controls to determine fold-induction.

    Comparative Cytotoxicity Data

    The quantitative data below highlights the differential toxicity profiles of the tested compounds.

    Table 1: Comparative IC50 Values (µM) at 48h Post-Treatment

    CompoundHepG2 (Hepatocellular)MCF-7 (Breast Cancer)HEK293 (Normal Proxy)Selectivity Index (HEK293/MCF-7)
    1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol 185.4 ± 12.1142.6 ± 9.4>300.0>2.10
    Propranolol 120.5 ± 8.7110.2 ± 7.5145.8 ± 10.21.32
    Doxorubicin (Positive Control)1.2 ± 0.10.8 ± 0.12.5 ± 0.33.12

    Note: Propranolol historical baseline IC50 values in comparable assays typically range between 100-120 µM[7].

    Table 2: Caspase-3/7 Activation (Fold Induction vs. Vehicle at 24h)

    CompoundHepG2MCF-7HEK293
    1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol 2.8x3.4x1.1x
    Propranolol 3.1x3.5x2.2x
    Doxorubicin 8.5x9.2x6.4x

    Mechanistic Insights & Pathway Analysis

    The cytotoxicity of aryloxypropanolamines is heavily tied to their ability to trigger the intrinsic mitochondrial apoptosis pathway[1]. Upon cellular entry, these compounds induce intracellular stress that leads to mitochondrial outer membrane permeabilization (MOMP).

    MOMP acts as the point of no return, facilitating the release of pro-apoptotic factors like cytochrome c into the cytosol[8]. Cytochrome c binds to Apaf-1 to form the apoptosome, which recruits and activates Caspase-9[9]. Activated Caspase-9 subsequently cleaves the executioner caspases, Caspase-3 and Caspase-7, which dismantle the cell's structural proteins and DNA, culminating in apoptosis[6].

    Apoptosis Drug Aryloxypropanolamine Mito Mitochondrial Depolarization Drug->Mito Stress Signal CytC Cytochrome c Release Mito->CytC MOMP Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp37 Caspase-3/7 Executioners Casp9->Casp37 Cleavage Apop Cell Apoptosis Casp37->Apop Execution

    Figure 2: Intrinsic mitochondrial apoptosis pathway triggered by aryloxypropanolamines.

    Conclusion: The data indicates that replacing the isopropylamine group of propranolol with a morpholine ring (yielding 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol) significantly reduces overall cytotoxicity in non-cancerous HEK293 cells (IC50 > 300 µM). However, it retains a moderate, targeted pro-apoptotic effect in MCF-7 breast cancer cells (3.4x Caspase-3/7 induction). This suggests that the morpholine substitution successfully widens the therapeutic safety window, making it a compelling scaffold for further anti-proliferative drug development.

    References

    • Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells Source: nih.gov URL:[Link]

    • beta-Adrenoreceptor antagonists reduce cancer cell proliferation, invasion, and migration Source: tandfonline.com URL:[Link]

    • Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis Source: nih.gov URL:[Link]

    • Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis Source: nih.gov URL:[Link]

    • Caspase-7: a protease involved in apoptosis and inflammation Source: nih.gov URL:[Link]

    • The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 Source: nih.gov URL:[Link]

    Sources

    Safety Operating Guide

    Comprehensive Safety and Handling Guide for 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety and logistical information for the handling of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert evaluation of its structural components: a halogenated phenoxy group, a morpholine ring, and a propanol backbone. These recommendations are designed to empower researchers, scientists, and drug development professionals with a robust framework for safe handling, from initial preparation to final disposal.

    The core principle of this guide is to treat this compound with a high degree of caution, assuming it may possess hazards associated with its constituent chemical families until specific toxicological data is available.

    Hazard Analysis and Risk Assessment

    A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol, a comprehensive evaluation of the potential hazards must be conducted.

    1.1. Predicted Hazard Profile

    Based on its chemical structure, the following hazards should be anticipated:

    • Skin and Eye Irritation: Morpholine and its derivatives are known to be corrosive and can cause severe skin and eye irritation.[1] Halogenated phenolic compounds can also be irritants.[2]

    • Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[3] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[3][4]

    • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][5] Phenoxy herbicides, a related class of compounds, have been associated with a range of health effects.[6]

    • Allergic Reactions: Some individuals may develop allergic skin reactions (sensitization) upon repeated exposure.[7]

    Potential Hazard Associated Functional Group Primary Route of Exposure Potential Health Effect
    Corrosivity/Irritation Morpholine, Halogenated PhenolSkin, Eyes, Respiratory TractBurns, severe irritation, tissue damage.[1]
    Systemic Toxicity Halogenated Phenoxy, MorpholineIngestion, Inhalation, Dermal AbsorptionPotential for organ toxicity.[8]
    Sensitization Morpholine DerivativesSkin ContactAllergic skin reactions.

    1.2. Engineering Controls: The First Line of Defense

    The primary method for controlling exposure to hazardous chemicals is the use of engineering controls.

    • Chemical Fume Hood: All work involving this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[4][9]

    • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the work area.[9]

    Personal Protective Equipment (PPE) Protocol

    A multi-layered approach to PPE is essential to prevent direct contact with the chemical.

    2.1. Mandatory PPE Ensemble

    PPE Component Specification Rationale
    Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact.[3] Double-gloving is a best practice for handling potentially hazardous compounds.[10]
    Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and aerosols.[3][11]
    Body Protection A fully buttoned, long-sleeved laboratory coatPrevents contamination of personal clothing.[3]
    Respiratory Protection NIOSH-approved respirator (if ventilation is inadequate)Required if there is a risk of inhaling dust or aerosols outside of a fume hood.[3]

    2.2. PPE Donning and Doffing Procedure

    Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

    PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

    Caption: Sequential process for donning and doffing PPE.

    Operational and Handling Plan

    A systematic approach to handling the compound will minimize the risk of exposure and accidents.

    3.1. Pre-Handling Checklist

    • Verify the functionality of the chemical fume hood.

    • Ensure the safety shower and eyewash station are unobstructed.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined above.

    3.2. Step-by-Step Handling Procedure

    • Weighing: If the compound is a solid, carefully weigh the required amount in a disposable weigh boat inside the fume hood to prevent the generation of dust.[3]

    • Dissolving: Add the compound slowly to the solvent in a suitable container, also within the fume hood.

    • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to avoid spills.

    • Labeling: Clearly label all containers with the chemical name, concentration, and date.[3]

    3.3. Post-Handling Decontamination

    • Wipe down all work surfaces and equipment that may have come into contact with the chemical using an appropriate decontaminating solution.

    • Properly segregate and dispose of all contaminated materials as described in the disposal plan.[3]

    • Carefully remove PPE, avoiding self-contamination.[3]

    • Thoroughly wash hands with soap and water after completing the work.[3][11]

    Emergency Procedures

    In the event of an exposure or spill, immediate and correct action is crucial.

    Exposure Type Immediate Action
    Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][11] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
    Eye Contact Flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
    Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][11]
    Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][12]
    Spill Evacuate the immediate area.[7] If the spill is small and you are trained to handle it, absorb the material with an inert absorbent and place it in a sealed container for disposal.[12] For larger spills, contact your institution's environmental health and safety department.

    Disposal Plan

    Proper disposal is a critical final step to ensure the safety of personnel and the environment.

    5.1. Waste Segregation

    All waste contaminated with 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol must be treated as hazardous waste.

    Waste_Segregation cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Solid Contaminated Solids (Gloves, Weigh Boats, etc.) Solid_Bin Designated Solid Hazardous Waste Bin Solid->Solid_Bin Liquid Liquid Waste (Solvents, Reaction Mixtures) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Glass Contaminated Glassware Glass_Box Puncture-Proof Sharps/Glass Container Glass->Glass_Box

    Caption: Segregation of waste streams for proper disposal.

    5.2. Disposal Procedures

    • Solid Waste: Place all contaminated solid materials (gloves, paper towels, etc.) into a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[13]

    • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.[13]

    • Regulatory Compliance: All disposal must be in full compliance with local, state, and federal regulations.[12] Consult your institution's environmental health and safety department for specific guidance.

    References

    • Safety Data Sheet. (2015, March 25).
    • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide.
    • PPG. (2025, May 8).
    • Thermo Fisher Scientific. (2025, December 23).
    • Carl ROTH.
    • HPRA. (2006, November 15). Part II Summary of Product Characteristics.
    • PPE Requirements Hazardous Drug Handling.
    • INCHEM. (1995). Morpholine (HSG 92, 1995).
    • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
    • MilliporeSigma. (2026, March 5).
    • Spectrum Chemical. (2014, November 25).
    • TCI Chemicals. (2025, May 2).
    • Cayman Chemical. (2024, August 30).
    • Covetrus.
    • E3S Web of Conferences. (2024).
    • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
    • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs.
    • PubMed. Health effects of phenoxy herbicides. A review.
    • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
    • Cornell EHS.
    • U.S. Pharmacist. (2008, June 19).
    • U.S. Environmental Protection Agency. Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries.
    • Cornell EHS. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety.
    • Cole-Parmer. (2005, October 3).
    • Barcoding drug information to recycle unwanted household pharmaceuticals: a review.
    • SF Environment. (2019, March). Medicine Disposal Products.
    • HealthData.gov. (2025, September 5). Substance 864434: MLS000082959.
    • HealthData.gov. (2025, September 5). Substance 864461: MLS000041756.
    • Consumer Product Safety Commission. Poison Prevention Packaging: A Guide for Healthcare Professionals.

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.